The compound is derived from a peptide sequence that corresponds to the activation of PAR2, which plays a crucial role in various biological processes, including inflammation and pain signaling. The full chemical name is 2-furoyl-LIGRLO-NH₂, and it is categorized under the class of peptide-based receptor agonists. Its CAS number is 729589-58-6, which facilitates its identification in chemical databases and literature .
The synthesis of 2-furoyl-LIGRLO-amide involves several key steps that typically include:
These methods ensure that the final product exhibits the necessary pharmacological properties for effective PAR2 activation .
The molecular structure of 2-furoyl-LIGRLO-amide features:
The molecular formula can be represented as , with a molecular weight of approximately 248.28 g/mol. The specific three-dimensional conformation can be analyzed using computational modeling techniques or X-ray crystallography if available .
2-Furoyl-LIGRLO-amide participates in several chemical reactions primarily related to its interaction with PAR2:
The mechanism of action for 2-furoyl-LIGRLO-amide involves:
The physical and chemical properties of 2-furoyl-LIGRLO-amide include:
The applications of 2-furoyl-LIGRLO-amide are diverse and impactful:
2-Furoyl-LIGRLO-amide (chemical formula: C₃₆H₆₃N₁₁O₈; CAS number: 729589-58-6) is a chemically engineered peptide agonist specifically designed to target proteinase-activated receptor 2 (PAR2) with high potency and selectivity. As a G protein-coupled receptor, PAR2 participates in diverse physiological processes including inflammation, nociception, tissue repair, and cellular proliferation. The biological significance of 2-furoyl-LIGRLO-amide arises from its ability to selectively activate PAR2 without cross-reacting with related receptors (PAR1, PAR3, or PAR4), making it an indispensable pharmacological probe for deciphering PAR2-mediated signaling pathways in both physiological and disease contexts [1] [3] [6].
The molecular architecture of 2-furoyl-LIGRLO-amide consists of a hexapeptide backbone (Leu-Ile-Gly-Arg-Leu-Ornithine) modified by two critical structural features: an N-terminal 2-furoyl moiety and a C-terminal amide group. The peptide sequence "LIGRLO" incorporates ornithine (abbreviated as "O") as a C-terminal residue, which enhances stability and receptor interaction. The 2-furoyl group—a heterocyclic furan ring linked via a carbonyl group—serves as a steric and electronic modulator that shields the peptide from aminopeptidase degradation while optimizing its binding affinity for the PAR2 activation site [1] [6] [8].
Crystallographic and mass spectrometry analyses confirm its molecular weight as 777.95 g/mol. The presence of the ornithine side chain (─CH₂─CH₂─CH₂─NH─C(NH₂)═NH) enables further derivatization, facilitating the creation of radiolabeled or fluorescent probes (e.g., [³H]propionyl-2fLI or Alexa Fluor 594-2fLI) for receptor visualization studies. These structural attributes collectively confer resistance to enzymatic cleavage while preserving conformational flexibility necessary for docking into the PAR2 binding pocket [6] [8].
Table 1: Structural Properties of 2-Furoyl-LIGRLO-amide
Property | Description |
---|---|
Molecular Formula | C₃₆H₆₃N₁₁O₈ |
Molecular Weight | 777.95 g/mol |
Sequence | L-I-G-R-L-O |
Modifications | N-terminal 2-furoyl group; C-terminal amidation; Ornithine (O) at position 6 |
Solubility | 50 mg/mL in water (64.27 mM) |
CAS Registry Number | 729589-58-6 |
The evolution of PAR2 agonists originated with the discovery of the endogenous tethered ligand sequence (SLIGKV/SLIGRL) exposed after proteolytic cleavage of PAR2 by serine proteases like trypsin. Early synthetic agonists such as SLIGRL-NH₂ demonstrated moderate PAR2 activation but suffered from limitations including enzymatic instability, low potency (EC₅₀ > 10 μM in calcium assays), and off-target effects. The hexapeptide SLIGRL-NH₂, while instrumental in foundational studies, exhibited susceptibility to aminopeptidase degradation and activated non-PAR2 pathways in vascular and neuronal tissues [3] [4] [8].
A breakthrough emerged with structure-activity relationship (SAR) investigations focusing on N-terminal modifications. Researchers systematically replaced the N-terminal serine with acylated non-proteinogenic residues, yielding derivatives such as trans-cinnamoyl-LIGRLO-NH₂ and 2-furoyl-LIGRLO-NH₂. Among these, 2-furoyl-LIGRLO-amide exhibited superior properties:
This development represented a strategic shift from protease-mimetic peptides to metabolically stable, receptor-specific agonists optimized for in vitro and in vivo applications.
Table 2: Evolution of PAR2 Agonist Peptides
Agonist | Potency (EC₅₀ or pD₂) | Limitations | Key Improvements |
---|---|---|---|
Trypsin | pD₂ ~9.0 (enzymatic cleavage) | Non-specific proteolysis | Native physiological activator |
SLIGRL-NH₂ | pD₂ ~6.2; EC₅₀ = 10–25 μM | Low stability; off-target effects | First synthetic agonist |
trans-Cinnamoyl-LIGRLO-NH₂ | pD₂ ~6.8; EC₅₀ = 1.5 μM | Non-PAR2-mediated vasoconstriction | Improved stability |
2-Furoyl-LIGRLO-amide | pD₂ = 7.0; EC₅₀ = 0.15–0.43 μM | None significant | High potency, selectivity, stability |
N-terminal acylation is a pivotal design strategy for optimizing PAR2 agonists. The 2-furoyl group—a planar, aromatic heterocycle—exerts three interconnected mechanistic effects that enhance agonist function:
Steric Shielding: The bulky furan ring physically obstructs access of aminopeptidases to the scissile Leu¹-N bond, prolonging the peptide’s half-life in vitro and in vivo. Unmodified peptides like SLIGRL-NH₂ undergo rapid N-terminal degradation in biological matrices, whereas 2-furoyl-LIGRLO-amide remains intact in physiological buffers for >24 hours [3] [8].
Binding Affinity Optimization: Molecular docking simulations suggest the 2-furoyl group engages in π–π stacking and hydrophobic interactions with Phe⁴³⁵ and Tyr³⁷⁷ within the PAR2 ligand-binding pocket. This stabilizes the active receptor conformation, reducing the half-maximal effective concentration (EC₅₀) to sub-micromolar levels (0.15 μM in HEK293T cells) [3] [4].
Receptor Selectivity: Unlike trans-cinnamoyl-LIGRLO-NH₂—which activates PAR2-independent contraction in murine arteries—the 2-furoyl modification eliminates off-target effects. This selectivity is demonstrated by the absence of vasoconstriction in isolated femoral artery bioassays and the inability to induce calcium flux in PAR2-knockout cell lines [3] [6].
Table 3: Impact of N-Terminal Modifications on PAR2 Agonist Profiles
Modification | Metabolic Stability | EC₅₀ (μM) | PAR2 Selectivity | Off-Target Effects |
---|---|---|---|---|
Unmodified (SLIGRL-NH₂) | Low (<1 hr in plasma) | 10–25 | Moderate | Yes (e.g., Mas-related GPRs) |
trans-Cinnamoyl | High | 1.5 | High | Vasoconstriction |
2-Furoyl | Very High | 0.15–0.43 | Exceptional | None detected |
These principles underscore how targeted chemical modifications transform vulnerable peptides into refined pharmacological tools. The 2-furoyl motif has since become a benchmark for designing receptor-specific PAR2 agonists, enabling precise interrogation of PAR2 signaling in disease models ranging from radiation-induced enteropathy to autoimmune hepatitis [2] [9]. For instance, in radiation studies, 2-furoyl-LIGRLO-amide exacerbated acute mucosal injury in irradiated intestines without affecting non-irradiated tissues, highlighting its context-dependent bioactivity [2]. Its derivatization into fluorescent probes further illustrates its versatility in receptor visualization and binding assays [8].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: